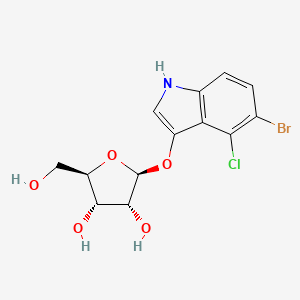

(2S,3R,4S,5R)-2-((5-Bromo-4-chloro-1H-indol-3-yl)oxy)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol

Descripción general

Descripción

(2S,3R,4S,5R)-2-((5-Bromo-4-chloro-1H-indol-3-yl)oxy)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is a useful research compound. Its molecular formula is C13H13BrClNO5 and its molecular weight is 378.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound (2S,3R,4S,5R)-2-((5-bromo-4-chloro-1H-indol-3-yl)oxy)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol , also known by its CAS number 518033-33-5 , is a synthetic derivative of indole that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

The molecular formula of this compound is , with a molecular weight of approximately 378.6 g/mol . It is characterized by the presence of both bromine and chlorine substituents on the indole ring, which may influence its interaction with biological targets.

Solubility and Stability

The compound exhibits variable solubility depending on the solvent used. For instance, it can be prepared as a stock solution at concentrations such as 1 mM or 10 mM using appropriate solvents like DMSO or PEG300. The stability of the compound is optimized when stored at low temperatures (e.g., -80°C) for short durations to prevent degradation .

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For example:

- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.

Enzyme Inhibition

This compound has also been studied for its potential as an enzyme inhibitor. Specifically:

- Target Enzymes : It has shown promise in inhibiting certain kinases involved in cancer signaling pathways, which could lead to reduced tumor growth and metastasis.

Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of indole with similar structures to our compound inhibited the growth of various cancer cell lines. The study reported IC50 values indicating potent activity against breast and lung cancer cells .

Study 2: Enzyme Inhibition

Another research article focused on the enzyme inhibition properties of indole derivatives. The results suggested that this compound could effectively inhibit specific kinases crucial for tumor progression .

Summary of Findings

The biological activity of this compound appears promising based on preliminary studies. Its potential as an anticancer agent and enzyme inhibitor warrants further investigation.

Aplicaciones Científicas De Investigación

Biochemical Assays

X-Gal is widely used as a chromogenic substrate in molecular biology. Its primary application lies in the detection of β-galactosidase activity. When cleaved by this enzyme, X-Gal produces a blue precipitate, allowing for easy visualization of gene expression in various organisms.

Gene Cloning and Expression Studies

In gene cloning experiments, X-Gal is often included in agar plates to facilitate the identification of recombinant colonies. The presence of β-galactosidase indicates successful insertion of a gene into a plasmid vector that contains the lacZ gene. This method is crucial for screening clones during molecular cloning procedures.

Histochemical Staining

X-Gal is utilized in histochemical staining protocols to visualize β-galactosidase expression in tissue sections. This application is particularly valuable in developmental biology studies where researchers investigate gene expression patterns during organism development.

Pharmaceutical Research

The compound's indole structure has implications in drug discovery and development. Indole derivatives are known for their biological activities, including anti-cancer properties and effects on neurotransmitter systems. Research into modifications of X-Gal could lead to new pharmacological agents.

Case Study 1: Detection of Gene Expression

A study published in Nature Biotechnology employed X-Gal to detect β-galactosidase activity in transgenic mice. The researchers used X-Gal staining to visualize the expression patterns of a specific gene during embryonic development, demonstrating its utility in developmental genetics.

Case Study 2: Screening Recombinant Bacteria

In a study focused on the optimization of plasmid vectors for protein production, researchers utilized X-Gal to screen for successful transformants. The study illustrated how X-Gal can simplify the identification process by providing a visual cue for successful gene insertion into bacterial hosts.

Comparative Analysis of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Biochemical Assays | Detection of β-galactosidase activity | Simple visualization through color change |

| Gene Cloning | Screening recombinant colonies | Efficient identification of successful clones |

| Histochemical Staining | Visualization of gene expression in tissues | Detailed insights into developmental processes |

| Pharmaceutical Research | Exploration of novel drug candidates | Potential for discovering new therapeutic agents |

Propiedades

IUPAC Name |

(2S,3R,4S,5R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrClNO5/c14-5-1-2-6-9(10(5)15)7(3-16-6)20-13-12(19)11(18)8(4-17)21-13/h1-3,8,11-13,16-19H,4H2/t8-,11-,12-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYLVNYDICPAOQR-HUXSOILUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NC=C2OC3C(C(C(O3)CO)O)O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C2=C1NC=C2O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60436088 | |

| Record name | X-riboside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60436088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

518033-33-5 | |

| Record name | X-riboside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60436088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.